8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
8-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 |
InChI Key |
KEIAJFJVHFUOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions:
- Raw Materials: α-Keto acid and 2-hydrazine pyridine.
- Catalyst: Potassium iodide (KI).
- Base: Sodium carbonate (Na₂CO₃).
- Oxidant: Tert-butyl hydroperoxide (TBHP).
- Solvent: 1,4-dioxane.
- Reaction Temperature: 130°C.
- Reaction Time: Approximately 12 hours.
Procedure:
- Combine α-keto acid (0.5 mmol) and 2-hydrazine pyridine (0.5 mmol) in a dry reaction tube.
- Add potassium iodide (0.1 mmol), sodium carbonate (1 mmol), and TBHP (1 mmol) to the mixture.
- Reflux the reaction at 130°C for 12 hours.
- Post-reaction processing involves extraction with ethyl acetate and water, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Purify the crude product using silica gel column chromatography with gradient elution (ethyl acetate/petroleum ether ratios of 5:1, 2:1, and 1:1).
Advantages:
- High yield and short reaction time.
- Transition-metal-free synthesis.
- Environmentally friendly with minimal harm to operators.
Reaction Mechanism
The synthesis involves:
- Cyclization: Formation of the triazolo-pyridine ring via oxidative cyclization between α-keto acid and hydrazine pyridine.
- Decarboxylation and Aromatization: Removal of carboxyl groups followed by stabilization of aromaticity within the structure.
- Iodination: Introduction of iodine at the specific position using catalytic or stoichiometric methods.
Comparison with Other Methods
| Methodology | Key Features | Advantages |
|---|---|---|
| Tandem Oxidative Cyclization | Uses α-keto acid and hydrazine pyridine | Environmentally friendly; high yield |
| Metal-Catalyzed Approaches | Employs transition metals like palladium | Higher cost; less green chemistry compliance |
| Direct Iodination | Focused on selective iodine incorporation | Regioselective; avoids unnecessary side reactions |
Data Table: Reaction Conditions Summary
| Parameter | Value/Condition |
|---|---|
| Raw Materials | α-Keto acid + Hydrazine pyridine |
| Catalyst | Potassium iodide |
| Base | Sodium carbonate |
| Oxidant | TBHP |
| Solvent | 1,4-Dioxane |
| Temperature | 130°C |
| Reaction Duration | ~12 hours |
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazolopyridines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic process, making it a potential anticancer agent . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations :
- Methyl vs. Bulky Groups : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like o-tolyl or sulfonamides, which may influence target selectivity .
- Planarity : The fused triazolopyridine ring system is planar in most derivatives, but substituents like iodine can induce slight deviations (e.g., 26.79° angle between rings in iodinated analogs) .
Key Observations :
- Antifungal vs. Antimalarial : Sulfone and sulfonamide derivatives (e.g., compounds from ) show enhanced antifungal and antimalarial activities, likely due to improved target binding via sulfur-containing groups.
- Halogen Impact : Iodine’s polarizability may enhance pharmacokinetic properties compared to chlorine, but this requires validation via comparative studies.
Biological Activity
8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
This compound has the molecular formula and a molecular weight of approximately 259.05 g/mol. The presence of the iodine atom enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives of triazolo[4,3-a]pyridine have shown significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Pseudomonas aeruginosa | 22 | 1 × 10^-5 |
| This compound | Klebsiella pneumoniae | 25 | 1 × 10^-5 |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of triazolo derivatives has also been explored. For example, compounds similar to this compound have demonstrated inhibitory effects on viral replication in vitro. A study indicated that certain derivatives exhibited significant inhibition of H5N1 virus growth while maintaining low cytotoxicity levels .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication processes.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial properties of various triazolo derivatives. The results indicated that compounds with higher lipophilicity and electron-withdrawing substituents exhibited enhanced antibacterial activity. The study concluded that structural modifications could lead to more potent derivatives .
Case Study 2: Antiviral Studies
A recent investigation assessed the antiviral activity of several triazolo derivatives against influenza viruses. Compounds were tested for their ability to inhibit viral replication in cell cultures. Notably, some derivatives showed over 90% inhibition of viral growth at low concentrations . This underscores the potential for developing antiviral therapies based on the triazolo scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
